molecular formula C8H10BrNS B8641634 3-bromo-5-(ethylsulfanylmethyl)pyridine

3-bromo-5-(ethylsulfanylmethyl)pyridine

Cat. No.: B8641634
M. Wt: 232.14 g/mol
InChI Key: KPOGJFKSJMPQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(ethylsulfanylmethyl)pyridine is a pyridine derivative substituted at the 3-position with a bromine atom and at the 5-position with an ethylsulfanylmethyl (-CH₂-S-C₂H₅) group. This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly due to its reactive bromine atom, which enables cross-coupling reactions, and the sulfur-containing side chain, which may influence electronic and biological properties.

Properties

Molecular Formula

C8H10BrNS

Molecular Weight

232.14 g/mol

IUPAC Name

3-bromo-5-(ethylsulfanylmethyl)pyridine

InChI

InChI=1S/C8H10BrNS/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3

InChI Key

KPOGJFKSJMPQIA-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=CC(=CN=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-(ethylsulfanylmethyl)pyridine typically involves the bromination of 5-[(ethylsulfanyl)methyl]pyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-bromo-5-(ethylsulfanylmethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the bromine site, to form the corresponding dehalogenated product.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution: Products depend on the nucleophile used, such as amines or alkoxides.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 3-bromo-5-(ethylsulfanylmethyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a building block in various organic reactions.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It serves as a precursor for the synthesis of pharmaceutical agents that may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-5-(ethylsulfanylmethyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromine atom and the ethylsulfanyl group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Electronic Properties

The electronic and structural characteristics of bromopyridines are heavily influenced by substituents. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Weight Key Electronic Features (NBO Analysis) References
3-Bromo-5-(ethylsulfanylmethyl)pyridine -Br, -CH₂-S-C₂H₅ 246.13 (calc.) Sulfur atom enhances polarizability; bromine withdraws electron density . N/A
3-Bromo-5-(2,5-difluorophenyl)pyridine -Br, -C₆H₃F₂ 274.06 Electron-withdrawing fluorine atoms reduce π-electron density; nonlinear optical (NLO) activity observed .
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine -Br, -C₆H₂(OCH₃)₃ 354.19 Methoxy groups donate electron density, enhancing stability; used in tubulin-targeting drug synthesis .
3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -Br, -B(O₂C₂(CH₃)₄) 281.01 Boron-containing group facilitates Suzuki couplings; applied in cholinergic drug intermediates .

Notes:

  • Sulfur and methoxy substituents enhance polarizability and stability, respectively, while halogens (Br, F) and boronate groups enable diverse reactivity .
  • Substituent electronic effects (e.g., electron-withdrawing vs. donating) correlate with applications in NLO materials or pharmaceuticals .

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